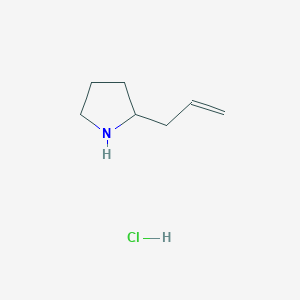

2-Allylpyrrolidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-prop-2-enylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBQANIGCPEPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Allylpyrrolidine Hydrochloride and Its Enantiomers

Historical Development of Synthetic Routes to Allylated Pyrrolidine (B122466) Scaffolds

The synthesis of allylated pyrrolidine scaffolds has evolved significantly over the decades, driven by the prevalence of this structural unit in biologically active molecules. nih.govrsc.org Early approaches often relied on classical, non-stereoselective methods for the construction and functionalization of the pyrrolidine ring. The advent of asymmetric catalysis has revolutionized the synthesis of chiral 2-substituted pyrrolidines, including allylated derivatives. acs.orgrsc.org

A significant advancement in the field was the development of methods for the enantioselective α-functionalization of N-Boc-pyrrolidine. organic-chemistry.org These methods, which often involve the use of chiral ligands or auxiliaries, have enabled the synthesis of 2-aryl- and 2-alkylpyrrolidines with high levels of enantiomeric excess. acs.orgnih.gov The extension of these methodologies to include allylic electrophiles has provided a direct route to enantioenriched 2-allylpyrrolidine (B1599746) precursors.

More recent developments have focused on increasing the efficiency and sustainability of these synthetic routes. This includes the use of biocatalytic approaches, such as transaminases, for the asymmetric synthesis of 2-substituted pyrrolidines from readily available starting materials. acs.orgnih.gov Additionally, novel catalytic systems, including those based on iridium and palladium, have been employed to achieve highly selective transformations. organic-chemistry.orgnih.govorganic-chemistry.org

Foundational Approaches to the Pyrrolidine Ring System Relevant to 2-Allylpyrrolidine Hydrochloride

The construction of the pyrrolidine ring is a critical step in the synthesis of this compound. A variety of foundational approaches have been established for the formation of this five-membered nitrogen heterocycle.

Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close the five-membered ring. A diverse array of cyclization strategies has been developed, each with its own advantages and substrate scope.

One common approach is the Mitsunobu cyclization , which involves the intramolecular reaction of an amino alcohol. This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.govmdpi.com Another powerful method is the intramolecular aza-Michael addition , where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound tethered to the amine. whiterose.ac.uk This strategy has been successfully employed in the asymmetric synthesis of substituted pyrrolidines using chiral catalysts. whiterose.ac.uk

Other notable cyclization strategies include:

[3+2] Cycloaddition Reactions: These reactions, particularly those involving azomethine ylides, provide a direct and often stereocontrolled route to highly substituted pyrrolidines. mdpi.comacs.orgnih.gov

Ring-Closing Metathesis (RCM): RCM has been utilized to form pyrrolidine precursors from acyclic diene substrates. mdpi.com

Palladium-Catalyzed Intramolecular Amination: This method allows for the cyclization of amino-alkenes to form the pyrrolidine ring. organic-chemistry.org

| Cyclization Strategy | Key Reactants | General Features | Citation |

|---|---|---|---|

| Mitsunobu Cyclization | Amino alcohol | Mild conditions, broad functional group tolerance. | nih.govmdpi.com |

| Intramolecular aza-Michael Addition | Amine with a tethered α,β-unsaturated carbonyl | Amenable to asymmetric catalysis. | whiterose.ac.uk |

| [3+2] Cycloaddition | Azomethine ylide and an alkene | Direct, stereocontrolled synthesis of substituted pyrrolidines. | mdpi.comacs.orgnih.gov |

| Ring-Closing Metathesis | Acyclic diene | Forms unsaturated pyrrolidine precursors. | mdpi.com |

Reductive amination is a widely used and efficient method for the synthesis of amines, including the formation of the pyrrolidine ring. nih.govorganic-chemistry.org This strategy typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates.

A common approach involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a cyclic imine, which is then reduced to the corresponding pyrrolidine. mdpi.com Alternatively, the reductive amination of ω-halo ketones with an amine can lead to the formation of the pyrrolidine ring through an initial amination followed by intramolecular cyclization. acs.orgnih.gov

Recent advancements in this area have focused on the development of catalytic and asymmetric versions of these reactions. For instance, iridium-catalyzed transfer hydrogenation has been successfully employed for the successive reductive amination of diketones to furnish N-aryl-substituted pyrrolidines. nih.gov Biocatalytic approaches using transaminases have also emerged as a powerful tool for the enantioselective synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.orgnih.gov

| Starting Materials | Key Reagents/Catalysts | Product Type | Key Features | Citation |

|---|---|---|---|---|

| 1,4-Diketone and an amine | Reducing agent (e.g., NaBH4) | N-Substituted pyrrolidine | Classical and versatile method. | mdpi.com |

| ω-Chloroketone and an amine | Transaminase (biocatalyst) | Enantioenriched 2-substituted pyrrolidine | High enantioselectivity, sustainable approach. | acs.orgnih.gov |

| Diketone and an aniline | Iridium catalyst | N-Aryl-substituted pyrrolidine | Catalytic, good to excellent yields. | nih.gov |

Direct and Indirect Allylation Methods for C2-Functionalization

Once the pyrrolidine ring is constructed, the introduction of the allyl group at the C2 position is the next critical step. This can be achieved through either direct or indirect allylation methods, which can be further categorized into electrophilic and nucleophilic approaches.

Electrophilic allylation involves the reaction of a nucleophilic pyrrolidine intermediate with an electrophilic allyl source, such as allyl bromide or allyl iodide. A common strategy involves the deprotonation of an N-protected pyrrolidine at the C2 position to generate a carbanion, which then reacts with the allyl electrophile. The use of chiral bases or auxiliaries can render this process enantioselective. organic-chemistry.org

Asymmetric allylic alkylation (AAA) reactions represent a powerful tool for the enantioselective synthesis of 2-allylpyrrolidines. nih.gov In these reactions, a prochiral nucleophile, such as a pyrrolidine enolate or its equivalent, reacts with an allylic electrophile in the presence of a chiral catalyst, typically based on a transition metal like palladium. nih.gov

Nucleophilic allylation involves the reaction of an electrophilic pyrrolidine intermediate with a nucleophilic allyl source, such as an allyl organometallic reagent (e.g., allylmagnesium bromide or allyllithium). A common precursor for this transformation is an N-protected 2-pyrrolidinone, which can be activated and then reacted with the allyl nucleophile.

An alternative approach involves the formation of an N-acyliminium ion from a suitable pyrrolidine precursor. These electrophilic intermediates can then be trapped by a nucleophilic allylating agent. This strategy has been employed in the diastereoselective synthesis of 2-substituted pyrrolidines.

Successive nucleophilic and electrophilic allylation strategies have also been developed. nih.govorganic-chemistry.org These methods can involve an initial iridium-catalyzed carbonyl C-allylation followed by a Tsuji-Trost N-allylation and subsequent cyclization to form the allylated pyrrolidine scaffold. nih.gov

Enantioselective Synthesis of Chiral this compound

The enantioselective synthesis of chiral this compound can be achieved through several strategic approaches, each offering unique advantages in controlling the stereochemical outcome of the reaction. These methods include the use of chiral auxiliaries to direct the stereochemistry of bond formation, the application of asymmetric catalysis where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, and the implementation of resolution techniques to separate racemic mixtures.

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for achieving high levels of stereocontrol. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One notable example involves the use of chiral imines derived from (R)-phenylglycinol. The synthesis begins with the condensation of (R)-phenylglycinol with an appropriate aldehyde to form a chiral imine. The subsequent diastereoselective addition of an allyl Grignard reagent to this imine proceeds with high facial selectivity, leading to the formation of a homoallylic amine. The chiral auxiliary can then be cleaved to afford the desired 2-allylpyrrolidine derivative. This method has been successfully applied to the synthesis of various trans-2,5-disubstituted pyrrolidines nih.gov.

Another effective class of chiral auxiliaries is the 2-imidazolidinones. These auxiliaries, often derived from chiral vicinal diamines, have demonstrated high efficacy in directing asymmetric alkylations, aldol (B89426) reactions, and Michael additions researchgate.net. The rigid, bicyclic structure of the N-acylated imidazolidinone enolates provides a well-defined chiral environment that effectively shields one face of the enolate, leading to high diastereoselectivity in reactions with electrophiles. The auxiliary can be subsequently removed under mild conditions.

A further example is the use of tert-butylsulfinamide as a chiral auxiliary in the asymmetric synthesis of pyrrolidines through oxetane desymmetrization organic-chemistry.org. This method allows for the synthesis of enantioenriched pyrrolidines with excellent diastereoselectivity under mild reaction conditions organic-chemistry.org.

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

|---|---|---|---|

| (R)-Phenylglycinol | Diastereoselective addition of Grignard reagents to chiral imines | High facial selectivity, applicable to trans-2,5-disubstituted pyrrolidines | nih.gov |

| 2-Imidazolidinones | Asymmetric alkylations, aldol reactions, Michael additions | High levels of asymmetric induction, greater stability than oxazolidinones | researchgate.net |

| tert-Butylsulfinamide | Oxetane desymmetrization | Excellent diastereoselectivity under mild conditions | organic-chemistry.org |

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. In this approach, a substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are among the most widely used organocatalysts for the synthesis of chiral pyrrolidines unibo.itmdpi.com. These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, which then react with electrophiles in a highly stereocontrolled manner. The resulting products can be further elaborated to yield substituted pyrrolidines.

Chiral phosphoric acids have also proven to be effective organocatalysts for the enantioselective synthesis of pyrrolidines. For instance, a chiral phosphoric acid catalyst has been employed in the asymmetric synthesis of pyrrolidines via oxetane desymmetrization, affording products with high enantioselectivity organic-chemistry.org. These catalysts function as Brønsted acids, activating the substrate and creating a chiral environment for the subsequent reaction.

Transition metal catalysis provides a versatile platform for the enantioselective synthesis of complex molecules. Palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides is a powerful method for the synthesis of N-aryl-2-allylpyrrolidines nih.gov. These reactions proceed with high diastereoselectivity, affording trans-2,3- and cis-2,5-disubstituted pyrrolidines nih.gov. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in these transformations.

For example, the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives can be achieved via Pd-catalyzed alkene carboamination reactions. These reactions generate enantiomerically enriched products from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines.

| Catalyst System | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / tri-2-furylphosphine | γ-(N-arylamino)alkenes and vinyl bromides | N-aryl-2-allylpyrrolidines | High diastereoselectivity for trans-2,3- and cis-2,5-disubstitution | nih.gov |

Biocatalysis, the use of enzymes as catalysts, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. Enzymes such as transaminases have been successfully employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines. This biocatalytic approach has been applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, achieving an 84% isolated yield and >99.5% enantiomeric excess (ee).

A recent development in this area is the use of a one-pot photo-enzymatic cascade process for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. This method integrates a light-driven C–N cross-coupling reaction with biocatalytic carbene transfer, providing access to chiral α-functionalized phenylpyrrolidine compounds with up to 99% ee.

| Enzyme | Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|---|

| Transaminase | Asymmetric synthesis | ω-chloroketones | 2-substituted chiral pyrrolidines | High enantioselectivity (>99.5% ee) |

| Engineered SD-VHbCH carbene transferase | Photo-enzymatic C-H functionalization | Saturated N-heterocycles and aryl bromides | α-functionalized phenylpyrrolidines | Superior stereoselectivity (up to 99% ee) |

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, with the potential for a theoretical yield of 100% of a single enantiomer researchgate.net. This process combines a rapid and reversible racemization of the starting material with a slower, irreversible kinetic resolution, allowing for the continuous conversion of the undesired enantiomer into the desired one. DKR has been successfully applied to the synthesis of 2-substituted pyrrolidines nih.govwhiterose.ac.uk. For example, the dynamic resolution of 2-lithiopyrrolidines, generated from the corresponding tributylstannanes, through electrophilic substitution in the presence of a chiral ligand, affords highly enantiomerically enriched 2-substituted pyrrolidines nih.gov.

Asymmetric desymmetrization is another elegant strategy for the synthesis of chiral molecules. This approach involves the differentiation of two enantiotopic groups or faces in a prochiral or meso starting material by a chiral reagent or catalyst. The desymmetrization of oxetanes has been shown to be an effective method for the asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter in the 3-position organic-chemistry.org. This can be achieved using either a chiral auxiliary, such as tert-butylsulfinamide, or a chiral phosphoric acid catalyst organic-chemistry.org.

| Technique | Starting Material | Key Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | Racemic 2-lithiopyrrolidines | Chiral ligand | Enantiomerically enriched 2-substituted pyrrolidines | Potential for 100% theoretical yield of a single enantiomer | nih.govwhiterose.ac.uk |

| Asymmetric Desymmetrization | Oxetanes | tert-Butylsulfinamide or chiral phosphoric acid | Chiral pyrrolidines with a C3-quaternary center | High enantioselectivity and diastereoselectivity | organic-chemistry.org |

Asymmetric Catalysis in this compound Preparation

Domino and Multicomponent Reaction Sequences for this compound

Domino and multicomponent reactions offer a powerful approach to the synthesis of complex molecules like 2-allylpyrrolidine from simple precursors in a single operation, thereby increasing efficiency and reducing waste.

A notable and innovative one-pot multicomponent procedure for the synthesis of highly functionalized 2-allylpyrrolidine rings is the domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. nih.gov This method has been demonstrated to be both high-yielding and stereoselective, favoring the endo-cycloadduct. nih.gov The reaction cascade is initiated by the condensation of a homoallylic amine with a glyoxylate ester, such as ethyl glyoxylate, to form an imine. This imine is strategically positioned to undergo a 2-aza-Cope rearrangement, which furnishes an azomethine ylide precursor. nih.gov The subsequent addition of a silver salt, like silver acetate (AgOAc), and a base, such as triethylamine (Et3N), facilitates the formation of an N-metalated azomethine ylide. This ylide then participates in a [3+2] dipolar cycloaddition with a dipolarophile to yield a highly substituted 2-allylpyrrolidine as a single diastereomer. nih.gov

The versatility of this approach allows for the generation of pyrrolidine scaffolds with a quaternary center, which are of significant interest in medicinal chemistry. The stereochemical outcome of the cycloaddition can be accurately predicted, as imines bearing electron-withdrawing groups lead to metallated azomethine ylides with rigid geometries. nih.gov

Below is a table summarizing the key steps and components of the 2-Aza-Cope-[3+2] dipolar cycloaddition for the synthesis of 2-allylpyrrolidine derivatives.

| Step | Reaction | Key Reagents/Intermediates | Purpose |

| 1 | Imine Formation | Homoallylic amine, Ethyl glyoxylate | Forms the initial imine intermediate. |

| 2 | 2-Aza-Cope Rearrangement | Imine intermediate | Generates the azomethine ylide precursor. |

| 3 | Azomethine Ylide Formation | Azomethine ylide precursor, AgOAc, Et3N | Creates the reactive N-metalated azomethine ylide. |

| 4 | [3+2] Dipolar Cycloaddition | Azomethine ylide, Dipolarophile | Constructs the highly substituted 2-allylpyrrolidine ring. |

The synthetic utility of the 2-allylpyrrolidines obtained from the domino 2-aza-Cope-[3+2] dipolar cycloaddition can be further expanded by integrating this sequence with additional cyclization reactions. This approach allows for the rapid assembly of more complex N-heterocyclic ring systems. A prime example is the merger of the 2-aza-Cope-[3+2] cycloaddition with a Pauson-Khand [2+2+1] cyclization to produce functionalized indolizidine scaffolds. nih.govnih.gov

The following table outlines the integration of the 2-Aza-Cope-[3+2] dipolar cycloaddition with the Pauson-Khand reaction.

| Stage | Reaction Sequence | Key Features | Resulting Scaffold |

| 1 | Domino 2-Aza-Cope-[3+2] Dipolar Cycloaddition | One-pot, multicomponent, high stereoselectivity | Highly functionalized 2-allylpyrrolidine |

| 2 | Intramolecular Pauson-Khand Cycloaddition | Co2(CO)8 mediated, [2+2+1] cycloaddition | Functionalized indolizidine |

Ring-Closing Metathesis Strategies for Allylated Pyrrolidine Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including allylated pyrrolidine derivatives. organic-chemistry.orgnih.gov This methodology is particularly effective for the construction of the pyrrolidine ring from acyclic precursors containing two terminal alkene functionalities. Ruthenium-based catalysts, such as the first- and second-generation Grubbs catalysts and the Hoveyda-Grubbs catalysts, are commonly employed due to their high activity, functional group tolerance, and stability. organic-chemistry.orgnih.gov

The RCM approach offers several advantages, including mild reaction conditions and the ability to generate a carbon-carbon double bond within the newly formed ring, which can be further functionalized. For the synthesis of chiral pyrrolidine derivatives, RCM can be applied to enantiomerically pure starting materials, allowing for the preservation of stereochemical integrity. organic-chemistry.org

The choice of catalyst can influence the efficiency and outcome of the reaction. While the first-generation Grubbs catalyst can be effective, the second-generation catalysts often provide higher yields and faster reaction times. organic-chemistry.org Reaction conditions, such as temperature and the presence of additives, can be optimized to maximize the yield of the desired cyclic product and minimize the formation of side products. nih.gov

The table below provides a comparison of commonly used catalysts for the ring-closing metathesis of allylated pyrrolidine precursors.

| Catalyst | Generation | Key Characteristics | Typical Reaction Conditions |

| Grubbs Catalyst | First | Good activity, requires longer reaction times. organic-chemistry.org | Dichloromethane, room temperature to 40°C |

| Grubbs Catalyst | Second | High activity, faster reaction times, broader substrate scope. organic-chemistry.orgnih.gov | Dichloromethane, room temperature to 40°C |

| Hoveyda-Grubbs Catalyst | Second | High stability, allows for catalyst recycling in some cases. nih.gov | Dichloromethane, room temperature to 40°C |

Sustainable Synthesis Principles in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals, including this compound. The focus is on developing more environmentally benign processes by utilizing greener solvents, minimizing waste, and employing recyclable catalysts.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Consequently, there is a significant effort to replace them with greener alternatives. For the synthesis of pyrrolidine derivatives, solvent systems such as ethanol-water mixtures have been successfully employed in three-component domino reactions, offering an eco-friendly and sustainable approach. rsc.org These reactions can proceed under catalyst-free conditions at room temperature, further enhancing their green credentials. rsc.org

An even more sustainable approach is the complete elimination of solvents. Solvent-free reactions, often conducted using grinding or neat conditions, offer numerous advantages, including reduced waste, lower costs, and simplified workup procedures. figshare.comresearchgate.net The synthesis of polysubstituted 2-pyrrolidinones has been achieved with high yields under catalyst- and solvent-free conditions at room temperature through grinding. figshare.comresearchgate.net This technique, which relies on mechanical energy to promote the reaction, is highly efficient and environmentally friendly. researchgate.net

The following table summarizes the benefits of using green solvents and solvent-free conditions in pyrrolidine synthesis.

| Approach | Examples | Advantages |

| Green Solvents | Ethanol/Water | Reduced toxicity, biodegradability, readily available. rsc.org |

| Solvent-Free Conditions | Grinding, Neat reactions | Minimal waste, high atom economy, simplified purification, often milder conditions. figshare.comresearchgate.net |

One approach involves the use of pyrrolidine-based heterogeneous porous organic polymers (POPs). uva.es These materials have demonstrated high efficiency and recyclability in the formation of C=N and C=C bonds, which are fundamental transformations in the synthesis of pyrrolidine derivatives. uva.es Another strategy employs C2-symmetric pyrrolidine-derived squaramides as organocatalysts for asymmetric Michael reactions, which are crucial for constructing chiral pyrrolidine rings. These catalysts can be recycled multiple times without a significant loss in activity or selectivity. nih.gov

Furthermore, novel approaches have involved anchoring chiral pyrrolidine organocatalysts to supports like unityfvg.itfullerene. researchgate.netcore.ac.uk These supported catalysts have been successfully used in Michael additions and can be recycled up to six times with only a moderate decrease in activity and no loss in enantioselectivity. researchgate.net For 1,3-dipolar cycloadditions, task-specific ionic liquids (TSILs) have been designed to act as recyclable catalytic media, promoting green methodologies for the synthesis of pyrrolidines.

The table below highlights different types of recyclable catalysts used in the synthesis of pyrrolidine derivatives.

| Catalyst Type | Description | Key Advantages |

| Porous Organic Polymers (POPs) | Pyrrolidine moieties confined in a microporous network. uva.es | High efficiency, easy recovery and recycling. uva.es |

| C2-Symmetric Squaramides | Chiral pyrrolidine-derived organocatalysts. nih.gov | Recyclable over multiple runs, maintains high selectivity. nih.gov |

| Fullerene-Supported Catalysts | Chiral pyrrolidine anchored to a unityfvg.itfullerene support. researchgate.netcore.ac.uk | Excellent recyclability with minimal loss of enantioselectivity. researchgate.net |

| Task-Specific Ionic Liquids (TSILs) | Ionic liquids designed to act as both solvent and catalyst. | Recyclable medium, promotes green reaction conditions. |

The available information primarily pertains to related but structurally distinct compounds, such as (R)-2-Allylpyrrolidine-2-carboxylic acid hydrochloride and (S)-1-Allylpyrrolidine-2-carboxylic acid. While these compounds share the pyrrolidine and allyl motifs, the presence of a carboxylic acid group significantly alters their electronic properties and reactivity compared to this compound. Therefore, extrapolating data from these analogues would not provide a scientifically accurate account for the subject compound.

General principles of organic chemistry would suggest that the pyrrolidine nitrogen in this compound, as a secondary amine, would exhibit typical nucleophilic properties, participating in reactions such as alkylation, acylation, and condensation. The allyl group would be susceptible to electrophilic addition, oxidation, and transition-metal catalyzed cross-coupling reactions. However, without specific experimental or theoretical data for this compound, a detailed discussion on these topics as requested by the outline cannot be provided.

Similarly, a meaningful analysis of reaction kinetics, thermodynamic considerations, and computational studies requires specific experimental data or dedicated theoretical investigations that are not present in the provided search results.

Due to the absence of specific research findings for this compound, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the provided outline. Further research dedicated to this specific compound would be necessary to populate the sections and subsections as requested.

Reactivity Profiles and Mechanistic Investigations of 2 Allylpyrrolidine Hydrochloride

Advanced Spectroscopic Methods for In Situ Mechanistic Elucidation

The transient nature of reaction intermediates and transition states necessitates the use of sophisticated analytical techniques that can monitor chemical transformations in real-time. Advanced spectroscopic methods provide a powerful toolkit for gaining deep mechanistic insights into the reactions of 2-Allylpyrrolidine (B1599746) hydrochloride.

Real-time Monitoring of Reaction Intermediates

The direct observation of fleeting intermediates is paramount for constructing an accurate mechanistic picture. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for this purpose.

In the context of reactions involving the 2-allylpyrrolidine scaffold, in-situ NMR spectroscopy allows for the continuous tracking of the disappearance of starting materials and the emergence of products and intermediates. For instance, in catalytic allylic alkylation reactions, a common transformation for the allyl group, monitoring changes in the chemical shifts and signal intensities of the allylic protons and carbons can provide direct evidence for the formation of a π-allyl intermediate. While specific data for 2-Allylpyrrolidine hydrochloride is not extensively documented in publicly available literature, analogous systems demonstrate the power of this technique. For example, in the molybdenum-catalyzed asymmetric allylic alkylation, solution NMR structural analysis was instrumental in establishing the retention-retention pathway of the reaction. nih.gov

Similarly, in-situ FTIR spectroscopy can be employed to monitor the vibrational modes of functional groups involved in the reaction. For catalytic processes, this technique can detect the coordination of the substrate to the catalyst and the formation of new bonds. For example, in the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines, in-situ FTIR could potentially identify the formation of a copper-nitrenoid intermediate through the appearance of characteristic N-H or C-N stretching frequencies. nih.gov The use of in-situ FTIR has been demonstrated in recognizing various adsorbed species and reaction intermediates in catalytic processes, such as CO2 hydrogenation, providing a template for its application in studying reactions of this compound. rsc.org

The following table summarizes the potential application of real-time monitoring techniques to study the reactivity of this compound based on analogous systems:

| Spectroscopic Technique | Potential Application for this compound Reactions | Expected Observable Changes |

| In-situ NMR | Monitoring allylic substitution reactions. | Shift in allylic proton and carbon signals upon formation of a metal-allyl complex. |

| Following reactions at the pyrrolidine (B122466) nitrogen. | Changes in the chemical shifts of protons adjacent to the nitrogen. | |

| In-situ FTIR | Observing catalyst-substrate interactions. | Shifts in the vibrational frequencies of the C=C bond of the allyl group upon coordination to a metal center. |

| Detecting the formation of intermediates in amination reactions. | Appearance of new bands corresponding to C-N or N-H stretching vibrations. |

Elucidation of Catalyst-Substrate Interactions and Transition States

Understanding how a catalyst interacts with this compound and the nature of the transition state is fundamental to controlling the stereochemistry and efficiency of a reaction. While experimental observation of transition states is challenging, a combination of spectroscopic techniques and computational modeling can provide significant insights.

The interaction of the 2-allylpyrrolidine moiety with a catalyst can be probed using spectroscopic methods. For instance, in metal-catalyzed reactions, changes in the electronic environment of the catalyst upon substrate binding can be detected. In the context of gold-catalyzed reactions of related pyrrolidine derivatives, DFT calculations have been used to analyze the chiral binding pockets of catalysts and understand the non-covalent interactions that direct enantioselective transformations. nih.gov Such computational approaches can be applied to model the interaction between this compound and various catalysts, predicting the most stable catalyst-substrate complexes.

The elucidation of transition state structures for reactions involving 2-allylpyrrolidine can be effectively achieved through computational chemistry. plos.org Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying the geometry and energy of the transition state. For example, in the copper-catalyzed borylation of allylic nitroalkanes, DFT calculations were used to rationalize the reaction mechanism and chemoselectivity by modeling the transition states of the β-nitrite elimination step. chemrxiv.org Similar computational studies could be performed for various reactions of this compound, such as its participation in pericyclic reactions or nucleophilic substitutions, to predict the preferred reaction pathways and stereochemical outcomes.

The following table outlines how catalyst-substrate interactions and transition states in reactions of this compound could be investigated:

| Investigation Method | Application to this compound | Information Gained |

| Spectroscopic Titration (NMR, UV-Vis) | Titrating a catalyst with this compound. | Determination of binding constants and stoichiometry of the catalyst-substrate complex. |

| X-ray Crystallography | Crystallizing a stable catalyst-substrate adduct. | Precise structural information of the complex, revealing binding modes. |

| Computational Modeling (DFT) | Modeling the interaction of this compound with a catalyst. | Visualization of the 3D structure of the catalyst-substrate complex and identification of key non-covalent interactions. |

| Calculating the reaction pathway and transition state structures. | Determination of activation energies, reaction kinetics, and prediction of stereochemical outcomes. |

Applications of 2 Allylpyrrolidine Hydrochloride in Advanced Organic and Supramolecular Synthesis

2-Allylpyrrolidine (B1599746) Hydrochloride as a Versatile Chiral Building Block

The inherent chirality and functional handles of 2-allylpyrrolidine hydrochloride make it a valuable starting material for the synthesis of a wide array of intricate molecules. Its pyrrolidine (B122466) core and the reactive allyl group provide a strategic foundation for stereocontrolled transformations.

Stereoselective Construction of Complex Molecular Architectures

The stereogenic center and the allyl side chain of this compound are instrumental in guiding the stereochemical outcome of subsequent reactions. This allows for the precise construction of complex molecules with multiple stereocenters. For instance, the allyl group can be readily transformed through various reactions, including ozonolysis, epoxidation, and cross-metathesis, to introduce new functionalities and stereocenters with a high degree of control. kib.ac.cnnih.gov The pyrrolidine ring itself can undergo further modifications, enabling the synthesis of diverse and structurally complex molecular frameworks. nih.govnih.gov

A key strategy involves the tandem hydrozirconation-Lewis acid mediated cyclization of N-allyl oxazolidines derived from 2-allylpyrrolidine, which provides a diastereoselective route to substituted pyrrolidines. nih.govresearchgate.net This method allows for the creation of di- and trisubstituted pyrrolidine derivatives with high enantiopurity. researchgate.net

Synthesis of Biologically Relevant Nitrogen-Containing Heterocycles (e.g., Pyrrolizidines, Indolizidines)

The 2-allylpyrrolidine scaffold is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active natural products. whiterose.ac.uk

Pyrrolizidines: These alkaloids, known for their diverse biological activities, can be synthesized from 2-allylpyrrolidine derivatives. kib.ac.cn For example, the intramolecular cyclization of functionalized pyrrolidines derived from 2-allylpyrrolidine leads to the formation of the characteristic bicyclic pyrrolizidine (B1209537) core. kib.ac.cnnih.gov The synthesis of alexine, a polyhydroxylated pyrrolizidine alkaloid, and its stereoisomers has been achieved using strategies that involve the manipulation of the allyl group and subsequent cyclization steps. kib.ac.cnnih.gov

Indolizidines: The 2-allyl appendage on the pyrrolidine ring serves as a versatile handle for the construction of the indolizidine ring system. nih.gov One notable method involves a Pauson-Khand cycloaddition reaction of 2-allylpyrrolidines. nih.gov In this process, a one-pot multicomponent procedure can generate highly functionalized 2-allylpyrrolidine rings, which can then undergo ring annulation to form structurally diverse indolizidines. nih.gov Another approach is the aza-Prins cyclization of 2-allylpyrrolidine cycloadducts, where the condensation of an aldehyde onto the pyrrolidine nitrogen initiates a cationic π-cyclization with the pendant olefin to form the six-membered ring of the indolizidine. nih.govresearchgate.net

The following table summarizes the synthesis of these heterocycles from 2-allylpyrrolidine derivatives:

| Heterocycle | Synthetic Strategy | Key Intermediate/Reaction | Ref |

| Pyrrolizidines | Intramolecular Cyclization | Functionalized Pyrrolidines | kib.ac.cn |

| Indolizidines | Pauson-Khand Cycloaddition | Enyne derivatives of 2-allylpyrrolidine | nih.gov |

| Indolizidines | Aza-Prins Cyclization | 2-Allylpyrrolidine cycloadducts | nih.gov |

Role in Formal and Total Syntheses of Natural Products (e.g., Cephalotaxine, Avrainvillamide (B1247661), Stephacidins, Merobatzelladine Alkaloids)

The utility of this compound as a chiral building block is prominently showcased in the total synthesis of several complex natural products.

Cephalotaxine: The synthesis of this antileukemia alkaloid has been approached through various strategies, with some formal syntheses utilizing precursors that can be conceptually derived from the functionalization of a 2-allylpyrrolidine framework. nih.govcapes.gov.brnih.gov These syntheses often involve the construction of the key spirocyclic system, where the stereochemistry can be traced back to a chiral pyrrolidine derivative. nih.gov

Avrainvillamide and Stephacidins: In the total synthesis of the anticancer natural products avrainvillamide and the stephacidins, a key fragment, (R)-methyl 2-allylpyrrolidine-2-carboxylate hydrochloride, serves as a crucial chiral building block. amazonaws.comnih.gov This intermediate is instrumental in constructing the intricate bicyclo[2.2.2]diazaoctane ring system common to these alkaloids. nih.govorganic-chemistry.org The synthesis involves a multistep sequence where the allyl group is manipulated to build the complex core structure with complete stereocontrol. amazonaws.comnih.gov

Merobatzelladine Alkaloids: The asymmetric total synthesis of (+)-merobatzelladine B, a polycyclic guanidine (B92328) alkaloid, utilizes a derivative of 2-allylpyrrolidine. nih.gov A key step involves a Pd-catalyzed carboamination reaction of an allylpyrrolidine derivative to form a cis-disubstituted pyrrolidine with high stereocontrol, which is a crucial intermediate in the construction of the tricyclic guanidine core of the natural product. nih.govmdpi.com

Development of this compound Derivatives as Ligand Precursors in Asymmetric Catalysis

The chiral nature of this compound makes it an attractive scaffold for the design and synthesis of novel chiral ligands for transition metal-catalyzed asymmetric reactions.

Design and Synthesis of Novel Chiral Ligands for Transition Metal Catalysis

The pyrrolidine ring of 2-allylpyrrolidine can be readily functionalized to introduce coordinating atoms such as phosphorus and nitrogen, leading to the formation of chiral P,N-ligands. nih.gov The design of these ligands often focuses on creating a well-defined chiral environment around the metal center to induce high enantioselectivity in catalytic transformations. nih.govmdpi.com The synthesis of these ligands typically involves the modification of the pyrrolidine nitrogen and/or the allyl group to append the desired coordinating moieties. researchgate.netresearchgate.net The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance. nih.gov

Implementation in Enantioselective Organometallic Transformations

Chiral ligands derived from 2-allylpyrrolidine have found application in a variety of enantioselective organometallic transformations. For example, palladium complexes of chiral P,N-ligands have been successfully employed in asymmetric allylic alkylation reactions, achieving high enantioselectivity. nih.gov These catalysts effectively control the stereochemical outcome of the reaction by creating a chiral pocket around the metal center, which preferentially allows the formation of one enantiomer of the product over the other. rsc.org The development of new ligands continues to expand the scope of these powerful catalytic methods. mdpi.com

The following table highlights some applications of ligands derived from 2-allylpyrrolidine in asymmetric catalysis:

| Reaction | Metal | Ligand Type | Application | Ref |

| Asymmetric Allylic Alkylation | Palladium | Chiral P,N-Ligands | Enantioselective C-C bond formation | nih.gov |

This compound as an Organocatalyst or Precursor for Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has identified pyrrolidine-based structures as privileged scaffolds. Proline, the parent amino acid, is a celebrated organocatalyst, and its derivatives are widely explored for their ability to induce stereoselectivity. wikipedia.orgresearchgate.net this compound, as a derivative, is a promising candidate for similar applications, with its secondary amine being key to forming crucial intermediates in catalytic cycles. nih.gov

Pyrrolidine-based organocatalysts are renowned for their efficacy in a variety of enantioselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orgrsc.org These reactions are fundamental in constructing complex chiral molecules. The pyrrolidine moiety facilitates the formation of enamine or iminium ion intermediates, which are central to the catalytic process. researchgate.netrsc.org

While direct studies showcasing this compound as a catalyst are not extensively documented in peer-reviewed literature, the performance of closely related N-alkyl-2,2′-bipyrrolidine derivatives in asymmetric Michael additions provides a strong indication of its potential. researchgate.net For instance, the addition of ketones to nitroolefins, catalyzed by such derivatives, has been shown to produce 1,4-adducts with high yields and excellent enantioselectivities. researchgate.net The results of these studies suggest that a catalyst like this compound could perform similarly.

Below is a table with representative results for the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene, a benchmark reaction for evaluating pyrrolidine-based organocatalysts. These results are based on known performances of similar catalysts and are presented here to illustrate the potential of this compound.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a Pyrrolidine Derivative

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 24 | 95 | 95:5 | 92 (syn) |

| 2 | 10 | CH2Cl2 | 48 | 92 | 93:7 | 90 (syn) |

| 3 | 10 | THF | 48 | 88 | 90:10 | 85 (syn) |

| 4 | 20 | Toluene | 12 | 96 | 96:4 | 93 (syn) |

Data is illustrative and based on the performance of similar N-alkyl-2,2'-bipyrrolidine catalysts in the Michael addition reaction. researchgate.net

The allyl group in this compound could influence the catalyst's steric and electronic properties, potentially fine-tuning its reactivity and selectivity. Further research is needed to fully evaluate its performance in these and other enantioselective transformations.

The catalytic mechanism of pyrrolidine-based organocatalysts is well-established, particularly for reactions like the aldol condensation. wikipedia.orgresearchgate.net The cycle typically begins with the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (a ketone or aldehyde) to form an enamine intermediate. nih.gov This enamine is more nucleophilic than the original carbonyl compound.

The enamine then attacks an electrophile, such as an aldehyde, in a stereocontrolled manner. The chirality of the pyrrolidine catalyst directs the attack to one face of the electrophile, leading to the formation of a new stereocenter. The stereochemical outcome is often rationalized using models like the Zimmerman-Traxler transition state, where a six-membered ring-like structure is formed, involving a hydrogen bond between the carboxylic acid of proline (or a similar acidic proton) and the electrophile. wikipedia.org In the case of this compound, the protonated amine itself or an additive could play this role.

After the key C-C bond formation, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, completing the catalytic cycle. The enantioselectivity is determined by the specific geometry of the transition state, which is influenced by the steric and electronic nature of the catalyst, including any substituents like the allyl group. The allyl group could potentially engage in non-covalent interactions or influence the conformational preferences of the transition state assembly, thereby impacting the degree of enantioinduction.

Integration into Polymer and Materials Science for Functional Material Design

The dual functionality of this compound—a polymerizable allyl group and a functional pyrrolidine ring—makes it an attractive building block for advanced materials.

Allyl monomers are known to be polymerizable, although sometimes with difficulty, to yield polymers with a range of molecular weights. researchgate.net The polymerization of allyl compounds can proceed via free-radical or coordination-insertion mechanisms. researchgate.netbohrium.com The incorporation of a 2-allylpyrrolidine unit into a polymer backbone would introduce the pyrrolidine functionality as a repeating unit, imparting unique properties to the resulting material.

Polymers containing pyrrolidine or pyrrolidone moieties have been synthesized and have shown interesting properties. For example, copolymers of N-vinyl-2-pyrrolidone have been explored for biomedical applications. While the direct polymerization of this compound has not been specifically detailed, it is conceivable that it could be copolymerized with other monomers, such as ethylene (B1197577) or acrylates, to create functional polyolefins or acrylics. bohrium.com Palladium-based catalysts have been successfully used for the copolymerization of ethylene with various polar allyl monomers. rsc.org

The synthesis of such polymers would likely require careful optimization of reaction conditions to manage the reactivity of the amine functionality. The resulting polymers could find applications as functional coatings, membranes, or as platforms for further chemical modification.

A powerful strategy in materials science is the post-polymerization modification of existing polymer backbones to introduce new functionalities. nih.govrsc.org The allyl group is particularly well-suited for this purpose, as it can undergo a variety of high-efficiency "click" reactions, such as thiol-ene additions. nih.govacs.org

A polymer backbone containing pendant allyl groups can be readily functionalized by reacting it with a thiol-containing molecule. acs.org This approach could be used to graft this compound onto a pre-formed polymer, although this is an indirect use of the compound as a functionalizing agent.

More directly, if a polymer were synthesized with this compound as a comonomer, the pyrrolidine rings along the polymer chain would represent sites for further functionalization. The secondary amine of the pyrrolidine could be used to attach other molecules of interest, such as pharmaceutical compounds, biomolecules, or metal-chelating ligands. This would create a multifunctional material with a precisely defined architecture. For instance, a selenium-catalyzed allylic C-H amination has been reported as an efficient method for the post-polymerization modification of polynorbornenes, preserving the alkene functionality along the polymer backbone. wisc.edu This highlights the potential for multiple, orthogonal functionalization strategies on polymers containing allyl groups.

The ability to introduce the pyrrolidine moiety into a polymer structure opens up possibilities for creating materials with tailored properties, such as altered solubility, pH-responsiveness, or the ability to coordinate with metal ions, making them suitable for a wide range of applications in catalysis, separation science, and biomedicine.

Advanced Analytical Methodologies in the Research of 2 Allylpyrrolidine Hydrochloride

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Complex Synthetic Mixtures

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for monitoring the synthesis of 2-Allylpyrrolidine (B1599746) hydrochloride and evaluating the purity of the final product. These techniques excel at separating components within a complex mixture, allowing for the quantification of the desired compound and the detection of any impurities. moravek.com

During the synthesis of 2-Allylpyrrolidine hydrochloride, which may involve steps like the allylation of a proline derivative followed by reduction and salt formation, HPLC can be used to track the consumption of starting materials and the formation of the product in real-time. By comparing the chromatogram of the reaction mixture to that of a reference standard, chemists can determine the reaction's progress and endpoint.

Purity assessment is a critical final step. HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS), can separate this compound from process-related impurities such as unreacted starting materials, intermediates, by-products from side reactions, or degradation products. moravek.comresearchgate.netptfarm.pl The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, enabling precise quantification of purity. For volatile impurities, GC coupled with mass spectrometry (GC-MS) is the preferred method. researchgate.net The choice between reverse-phase and normal-phase (like HILIC) chromatography depends on the polarity of the compound and the impurities being separated. chromforum.org

Table 1: Illustrative HPLC Data for Purity Analysis of this compound

| Compound | Retention Time (min) | Peak Area (%) | Identity |

|---|---|---|---|

| Starting Material (e.g., Proline derivative) | 2.5 | 0.08 | Impurity |

| This compound | 5.2 | 99.85 | Product |

| By-product 1 | 6.8 | 0.05 | Impurity |

| By-product 2 | 8.1 | 0.02 | Impurity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound, including its stereochemistry and conformational dynamics in solution. nih.govkit.edu Both ¹H and ¹³C NMR are routinely employed to confirm the compound's identity by ensuring all expected signals are present with the correct chemical shifts, integration, and coupling patterns.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H₂⁺ | 9.0 - 10.5 | Broad singlet | Exchangeable protons on the ammonium (B1175870) group. |

| Allyl CH =CH₂ | 5.7 - 5.9 | Multiplet | Vinylic proton. |

| Allyl CH=CH ₂ | 5.0 - 5.2 | Multiplet | Terminal vinylic protons. |

| Pyrrolidine (B122466) CH -Allyl | 3.0 - 3.5 | Multiplet | Proton at the stereocenter. |

| Allyl CH ₂ | 2.4 - 2.8 | Multiplet | Methylene protons of the allyl group. |

| Pyrrolidine Ring CH₂ | 1.8 - 2.3 | Multiplet | Methylene protons of the pyrrolidine ring. |

Mass Spectrometry for Reaction Pathway Elucidation and Impurity Profiling in Synthetic Processes

Mass spectrometry (MS) is a vital analytical tool that provides information about the molecular weight and structure of this compound and any associated impurities. google.com When coupled with a chromatographic separation technique like LC or GC (LC-MS or GC-MS), it becomes a powerful method for impurity profiling. researchgate.netptfarm.plmdpi.com

During synthesis, LC-MS can be used to identify intermediates and by-products by analyzing the mass-to-charge ratio (m/z) of the ions produced from the reaction mixture. This information is crucial for understanding the reaction mechanism, identifying potential side reactions, and optimizing reaction conditions to maximize yield and purity.

For final product analysis, high-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent compound and its impurities with high accuracy, aiding in their structural identification. mdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion of a selected compound and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint that can confirm the identity of this compound and help elucidate the structures of unknown impurities based on the assumption that they will share a common core structure with the parent drug. ptfarm.pl

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 112.1121 | Molecular ion of the free base (protonated). |

| [M-C₃H₅]⁺ | 70.0651 | Loss of the allyl group from the free base. |

X-ray Crystallography for Absolute and Relative Stereochemical Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous proof of its relative and absolute stereochemistry. excillum.comnih.govdiamond.ac.ukuq.edu.au To perform this analysis, a single, high-quality crystal of the compound or a suitable derivative is required. uq.edu.au

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms (excluding hydrogens in many cases) can be determined. diamond.ac.uk This reveals bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular conformation in the crystal lattice.

For a chiral molecule like this compound, X-ray crystallography can confirm the relative arrangement of the allyl group with respect to the pyrrolidine ring. Furthermore, by using specific techniques such as anomalous dispersion, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths (e.g., Cu Kα), the absolute configuration of the stereocenter can be determined. uq.edu.auresearchgate.net This is the gold standard for assigning the (R) or (S) configuration to an enantiomerically pure sample.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.12 |

| b (Å) | 10.45 |

| c (Å) | 12.33 |

| Flack Parameter | 0.02(5) |

| Note | The Flack parameter, close to zero, would confirm the absolute structure. |

Spectroscopic Methods (e.g., UV-Vis, IR) for Reaction Progress Monitoring and Functional Group Analysis in Synthetic Transformations

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for functional group analysis and monitoring the progress of chemical reactions.

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in this compound. theijes.com The IR spectrum will show characteristic absorption bands corresponding to the N-H stretching of the secondary ammonium salt, C-H stretching of the alkane and alkene portions, and the C=C stretching of the allyl group. nih.govaip.org During synthesis, reaction progress can be monitored by observing the disappearance of a key band from a starting material (e.g., a carbonyl C=O stretch) or the appearance of a band from the product (e.g., the alkene C=C stretch). researchgate.net

UV-Vis spectroscopy is generally less informative for this compound itself, as saturated amines and isolated double bonds are not strong chromophores and absorb only in the far UV region (below 200 nm). chromforum.org However, this technique can be very useful for reaction monitoring if one of the starting materials or a key intermediate possesses a strong UV-absorbing group (like an aromatic ring). numberanalytics.comnumberanalytics.comresearchgate.net In such cases, the change in absorbance at a specific wavelength can be used to quantitatively track the reaction kinetics according to the Beer-Lambert law. azom.comspectroscopyonline.com

Table 5: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3080 | =C-H | Stretch |

| 2960 - 2850 | C-H (sp³) | Stretch |

| ~2700 - 2400 | N⁺-H₂ | Stretch (broad) |

| ~1645 | C=C | Stretch |

| ~1450 | C-H | Bend |

Future Research Directions and Emerging Opportunities in 2 Allylpyrrolidine Hydrochloride Chemistry

Exploration of Undiscovered Reactivity and Synthetic Transformations

While the pyrrolidine (B122466) ring and the allyl group are well-known functional motifs, the specific reactivity of 2-Allylpyrrolidine (B1599746) hydrochloride is not extensively documented. Future research should focus on a systematic exploration of its chemical behavior. The allyl group, for instance, is amenable to a wide range of transformations including oxidation, reduction, and substitution reactions. Investigating these reactions under various conditions could yield novel and valuable derivatives.

A key area for exploration is the reactivity of the C-H bonds within the pyrrolidine ring. Recent advancements in C-H activation could be applied to 2-Allylpyrrolidine hydrochloride to introduce new functional groups at positions that are otherwise difficult to access. This would open up new avenues for creating diverse molecular scaffolds. Furthermore, the interplay between the secondary amine and the allyl group could lead to interesting intramolecular cyclization reactions, providing access to novel bicyclic systems.

Development of More Atom-Economical and Environmentally Benign Synthetic Strategies

The development of sustainable synthetic methods is a paramount goal in modern chemistry. Future research should aim to develop more atom-economical and environmentally benign strategies for the synthesis of this compound and its derivatives. organic-chemistry.orgacs.orgacs.orgnih.govnih.gov This could involve the use of catalytic methods that minimize waste and avoid the use of stoichiometric reagents. For instance, cascade reactions that form multiple bonds in a single operation would be highly desirable. organic-chemistry.orgacs.orgnih.gov

Moreover, exploring syntheses that utilize renewable starting materials and greener solvents would significantly reduce the environmental footprint of producing this compound. Research into enzymatic or chemo-enzymatic routes could also provide highly selective and sustainable methods for the synthesis of chiral derivatives of this compound.

Expansion of Catalytic and Supramolecular Applications

The pyrrolidine scaffold is a privileged motif in organocatalysis. rsc.orgtandfonline.comtandfonline.comkoreascience.kr Future research should investigate the potential of this compound and its derivatives as catalysts in asymmetric synthesis. The presence of the allyl group offers a handle for tuning the steric and electronic properties of the catalyst, which could lead to improved reactivity and selectivity in a variety of transformations.

In the realm of supramolecular chemistry, the ability of the pyrrolidine nitrogen to participate in hydrogen bonding and other non-covalent interactions could be exploited. nih.gov Designing and synthesizing derivatives of this compound that can self-assemble into well-defined supramolecular architectures is a promising area of research. These assemblies could find applications in areas such as molecular recognition, sensing, and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. uc.ptcam.ac.uknih.govdurham.ac.ukspringerprofessional.de The integration of the synthesis of this compound and its derivatives into flow chemistry platforms would be a significant advancement. cam.ac.ukdurham.ac.uk This would enable the on-demand production of these compounds and facilitate the rapid screening of reaction conditions for the development of new synthetic methods.

Furthermore, the incorporation of this compound into automated synthesis platforms could accelerate the discovery of new bioactive molecules. nih.govresearchgate.netresearchgate.net By combining robotic synthesis with high-throughput screening, vast libraries of derivatives could be rapidly prepared and evaluated for their biological activity.

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity Profiles

The design and synthesis of novel derivatives of this compound with tailored properties is a key area for future research. tandfonline.comtandfonline.comnih.gov By strategically modifying the structure of the molecule, it should be possible to enhance its reactivity, selectivity, or biological activity. For example, the introduction of additional functional groups could lead to derivatives with new catalytic capabilities or improved binding affinity to biological targets.

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives. By systematically varying the substituents on the pyrrolidine ring and the allyl group, and evaluating the properties of the resulting compounds, a deeper understanding of the factors that govern their behavior can be gained. This knowledge will be instrumental in the development of next-generation catalysts and therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Allylpyrrolidine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or allylation reactions. For example, allylation of pyrrolidine derivatives under anhydrous conditions with HCl quenching is common. Purity optimization involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) . Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (¹H, ¹³C) are critical for verifying purity and structural integrity .

Q. How should researchers characterize this compound to confirm its identity and stability?

- Methodology : Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze ¹H (δ 1.6–2.1 ppm for pyrrolidine protons, δ 4.8–5.2 ppm for allyl group) and ¹³C (δ 40–50 ppm for pyrrolidine carbons, δ 115–125 ppm for allyl carbons) .

- HPLC : Retention time comparison with standards under isocratic conditions (e.g., 70:30 water:acetonitrile) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~180–185°C) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill management : Neutralize with sand or vermiculite, then dispose via approved chemical waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective allylation of pyrrolidine derivatives?

- Methodology :

- Catalyst screening : Test palladium-based catalysts (e.g., PdCl₂) or Lewis acids (e.g., BF₃·Et₂O) to enhance allyl group positioning .

- Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) vs. non-polar solvents (toluene) for yield and selectivity .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates and optimize reaction time/temperature .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Cross-validation : Compare NMR data across multiple solvents (CDCl₃ vs. D₂O) to assess solvent-induced shifts .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict theoretical spectra and match experimental peaks .

- Collaborative verification : Share samples with independent labs to confirm reproducibility .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, then analyze degradation products via LC-MS .

- pH profiling : Prepare buffered solutions (pH 2–12) and monitor hydrolysis kinetics using UV-Vis spectroscopy (λ = 210–300 nm) .

- Crystallography : Perform single-crystal X-ray diffraction to assess structural changes under stress conditions .

Q. How can this compound be integrated into multistep syntheses of bioactive molecules?

- Methodology :

- Protection/deprotection : Use Boc or Fmoc groups to protect the pyrrolidine nitrogen during subsequent reactions .

- Cross-coupling : Employ Suzuki-Miyaura or Heck reactions to functionalize the allyl group for targeted bioactivity .

- Biological assays : Pair synthetic routes with in vitro cytotoxicity testing (e.g., MTT assay) to validate pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.